molecular formula C11H12N2O4 B11823677 5-(3,4-Dimethoxyphenyl)hydantoin CAS No. 74038-69-0

5-(3,4-Dimethoxyphenyl)hydantoin

Cat. No.: B11823677
CAS No.: 74038-69-0
M. Wt: 236.22 g/mol
InChI Key: DAQRVONEYVCTSF-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their significant biological activities, including anticonvulsant, antibacterial, and anti-inflammatory properties . The presence of the 3,4-dimethoxyphenyl group enhances its pharmacological potential, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)imidazolidine-2,4-dione typically involves the reaction of amino acids with phenylglycine, phenyl isocyanate, and phenyl isothiocyanate . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K₂CO₃). The yields of the synthesized compounds are generally in the range of 70-74% .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. continuous flow synthesis techniques have been explored for similar compounds, which could be adapted for large-scale production . These methods involve optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different pharmacological properties .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Dimethoxyphenyl)imidazolidine-2,4-dione stands out due to its dual pharmacological activities, including both anticonvulsant and antibacterial properties. Its unique structure allows for versatile chemical modifications, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

74038-69-0

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)imidazolidine-2,4-dione

InChI

InChI=1S/C11H12N2O4/c1-16-7-4-3-6(5-8(7)17-2)9-10(14)13-11(15)12-9/h3-5,9H,1-2H3,(H2,12,13,14,15)

InChI Key

DAQRVONEYVCTSF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=O)NC(=O)N2)OC

Origin of Product

United States

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